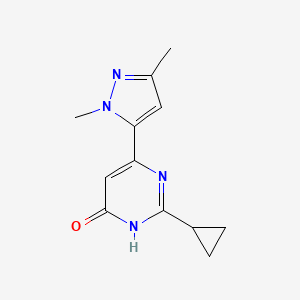![molecular formula C7H10N4S B1487202 2,4,6,7-テトラヒドロチオピラノ[4,3-c]ピラゾール-3-カルボキシミドアミド CAS No. 2098046-99-0](/img/structure/B1487202.png)
2,4,6,7-テトラヒドロチオピラノ[4,3-c]ピラゾール-3-カルボキシミドアミド
概要
説明
2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is a heterocyclic compound that features a unique structure combining a thiopyrano ring with a pyrazole moiety
科学的研究の応用
2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antiproliferative agent against various cancer cell lines, making it a candidate for further drug development.
Materials Science: Its unique structure allows for the exploration of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
作用機序
Target of Action
The primary target of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) amongst others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide acts as a tyrosine kinase inhibitor (TKI) . It binds to the ATP-binding site of EGFR, thereby inhibiting the activation of the intrinsic kinase activity of the receptor. This inhibition prevents the autophosphorylation of tyrosine residues, which is a key step in the initiation of EGFR-driven signaling cascades .
Biochemical Pathways
The inhibition of EGFR by 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide affects multiple downstream pathways, including the PI3K/Akt pathway, the JAK/STAT pathway, and the Ras/Raf/MAPK pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound can disrupt these pathways and inhibit the growth and proliferation of cancer cells .
Result of Action
The result of the action of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is the inhibition of cell proliferation and the induction of cell death . It has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of intermediate compounds under specific conditions. For example, the synthesis might begin with the preparation of a pyrazole derivative, followed by cyclization with a thiopyrano precursor under electrophilic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or thiopyrano rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility .
類似化合物との比較
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyrazole core but differ in the substituents and the presence of a thiopyrano ring.
Dihydropyrano[2,3-c]pyrazoles: These compounds have a similar pyrano structure but differ in the specific ring fusion and functional groups.
Uniqueness
2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is unique due to its combination of a thiopyrano ring with a pyrazole moiety, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c8-7(9)6-4-3-12-2-1-5(4)10-11-6/h1-3H2,(H3,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPJVPUFJQSGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NN=C2C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487120.png)







![3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one](/img/structure/B1487132.png)





